molecular formula C15H14F2N2OS B10890774 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide CAS No. 353772-95-9

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B10890774
CAS No.: 353772-95-9
M. Wt: 308.3 g/mol
InChI Key: UCMNVHZMRIKZNP-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group and a cyclopentanecarboxamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2,4-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the binding affinity and specificity of the compound towards its targets. The cyclopentanecarboxamide moiety can further stabilize the interaction, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-1,3-benzodioxole-5-carboxamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Uniqueness

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which is not commonly found in similar compounds. This structural feature can impart distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

353772-95-9

Molecular Formula

C15H14F2N2OS

Molecular Weight

308.3 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C15H14F2N2OS/c16-10-5-6-11(12(17)7-10)13-8-21-15(18-13)19-14(20)9-3-1-2-4-9/h5-9H,1-4H2,(H,18,19,20)

InChI Key

UCMNVHZMRIKZNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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